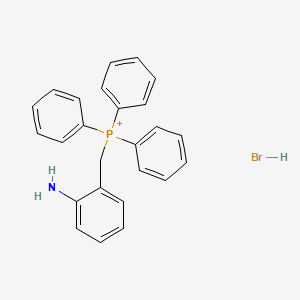

(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide

Description

(2-Aminophenyl)methyl-triphenylphosphanium hydrobromide (CAS: 78133-84-3), also known as (2-aminobenzyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 2-aminobenzyl group. This compound combines the lipophilic triphenylphosphonium moiety with a primary amine-functionalized aromatic ring, making it structurally distinct from simpler alkyl- or aryl-substituted phosphonium salts.

Properties

Molecular Formula |

C25H24BrNP+ |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide |

InChI |

InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1; |

InChI Key |

FBTZMAUPYYNVPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate aminophenyl derivative under specific conditions. One common method includes the use of a halogenated precursor, such as bromobenzylamine, which reacts with triphenylphosphine in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of phosphonium salts.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with various molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphonium moiety can interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Triphenylphosphonium Salts

The biological and chemical properties of triphenylphosphonium salts are highly dependent on substituent groups. Below is a comparative analysis:

Key Observations:

- Lipophilicity and Mitochondrial Targeting: Compounds with longer alkyl chains (e.g., 2a) exhibit higher mitochondrial accumulation due to increased lipophilicity, as demonstrated in fluorinated analogs .

- Reactivity : The methoxycarbonylmethyl group in ’s compound enhances electrophilicity, making it suitable for nucleophilic substitutions, whereas the bromodifluoromethyl group in favors halogenation reactions.

- Biological Activity: The 2-aminophenyl moiety in the main compound may enable interactions with biological targets (e.g., enzymes or receptors) through its primary amine, unlike non-functionalized analogs like 2a–d .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Overview

(2-Aminophenyl)methyl-triphenylphosphanium;hydrobromide is a quaternary ammonium compound characterized by a triphenylphosphonium group attached to a 2-aminophenylmethyl moiety. This compound has garnered attention for its significant biological activity, particularly in drug delivery systems and mitochondrial targeting. Its unique structure enhances cellular uptake and interaction with various biomolecules, making it a valuable candidate for therapeutic applications.

- Molecular Formula : CHBrN P

- Molecular Weight : 448.33 g/mol

- Structure : The compound features a triphenylphosphonium cation and a hydrobromide anion, which contribute to its biological properties.

The biological activity of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide is primarily attributed to its ability to target mitochondria. The phosphonium group facilitates penetration through cellular membranes, allowing the compound to accumulate in mitochondria where it can exert its effects on cellular metabolism and apoptosis pathways.

Biological Applications

- Drug Delivery Systems : The compound's ability to selectively target mitochondria positions it as a promising agent in drug delivery systems, particularly for cancer therapy.

- Antiproliferative Activity : Research indicates that compounds similar to (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide exhibit cytotoxic effects against various cancer cell lines by inducing mitochondrial dysfunction, leading to apoptosis.

Antiproliferative Studies

Recent studies have evaluated the cytotoxicity of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide in various cancer cell lines. For instance:

- Cell Lines Tested : HST-116 (colon cancer), A375 (melanoma), PC-3 (prostate cancer), T-47D (breast carcinoma).

- Methodology : MTT assays were used to measure cell viability and proliferation.

- Results : The compound demonstrated significant cytotoxicity at low micromolar concentrations, with IC values indicating strong growth inhibition across tested cell lines.

Mechanistic Insights

The mechanism of action involves:

- Mitochondrial Depolarization : Induction of mitochondrial membrane potential changes, leading to the release of pro-apoptotic factors such as cytochrome c.

- Apoptosis Induction : Activation of apoptotic pathways was observed, characterized by caspase activation and DNA fragmentation.

Comparative Analysis with Related Compounds

The biological activity of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide can be compared with other triphenylphosphonium derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyltriphenylphosphonium bromide | Benzyl group instead of 2-aminophenyl | Less selective for mitochondrial targeting |

| Methyltriphenylphosphonium bromide | Methyl group instead of 2-aminophenyl | Simpler structure, less biological activity |

| Ethyltriphenylphosphonium bromide | Ethyl group instead of 2-aminophenyl | Similar reactivity but different solubility |

(2-Aminophenyl)methyl-triphenylphosphanium;hydrobromide stands out due to its specific amino group and enhanced mitochondrial targeting capabilities compared to other derivatives.

Case Studies

- Cancer Therapy Applications : In a study involving cancer xenografts in mice, treatment with (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide resulted in significant tumor size reduction without notable toxicity to normal tissue.

- Mechanistic Studies on Apoptosis : Further investigations revealed that the compound not only induced apoptosis but also inhibited cell migration and disintegration of actin filaments in treated cells.

Q & A

Q. What are the established synthetic routes for preparing (2-aminophenyl)methyl-triphenylphosphanium hydrobromide, and what factors influence yield optimization?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common method involves reacting triphenylphosphine with a brominated aromatic precursor, such as 2-aminobenzyl bromide, in a polar aprotic solvent (e.g., acetonitrile or THF) under reflux. For example, analogous phosphonium salts are synthesized by refluxing triphenylphosphine hydrobromide with substituted benzyl alcohols or bromides . Key factors for yield optimization include:

Q. Which analytical techniques are critical for characterizing this phosphonium salt, and how are they validated?

Essential techniques include:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., resonance signals for the aminophenyl group at δ 6.5–7.5 ppm and phosphonium moiety) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M–Br] peak at m/z 449.2) .

- Elemental analysis : Validates stoichiometry (C, H, N, Br, P content) . Validation involves cross-referencing with synthetic intermediates and comparing to databases like PubChem .

Q. What are the primary research applications of this compound in synthetic chemistry?

The compound serves as:

- A Wittig reagent : For olefination reactions to synthesize α,β-unsaturated ketones or styrenes .

- A phase-transfer catalyst : In alkylation or polymerization reactions due to its cationic nature .

- A precursor for metal complexes : Gold(I)-phosphonium derivatives exhibit anti-proliferative activity in biological studies .

Q. How should this compound be stored to ensure stability, and what are its degradation indicators?

- Storage : In airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis .

- Degradation indicators : Discoloration (yellow to brown), precipitation of free phosphine (detected via P NMR), or reduced reactivity in Wittig reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or catalytic processes?

The aminophenyl group enhances electron donation to the phosphonium center, stabilizing transition states in catalytic cycles. For example, in Au(I)-phosphonium complexes, the ligand’s electron-rich nature facilitates oxidative addition steps in catalytic reactions . Kinetic studies suggest that steric hindrance from triphenylphosphine slows nucleophilic attack, requiring elevated temperatures (80–110°C) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often arise from:

- Impurity sources : Unreacted triphenylphosphine or bromide salts, detectable via TLC (R = 0.3–0.5 in MeOH/DCM) .

- Solvent effects : THF may form peroxides over time, altering reaction kinetics . Mitigation strategies include:

- In situ monitoring : Using P NMR to track phosphine consumption .

- Standardized protocols : Adopting IUPAC-recommended purification steps .

Q. What computational methods predict the compound’s behavior in biological systems or reaction pathways?

Density Functional Theory (DFT) simulations model:

- Electrostatic potential : High positive charge density at the phosphonium center enhances mitochondrial targeting in cell studies .

- Reaction thermodynamics : ΔG values for Wittig reactions correlate with substituent effects on the aryl ring . Software tools like Gaussian or ORCA are validated against crystallographic data (e.g., bond lengths from X-ray studies) .

Q. How can structural modifications enhance its utility in specialized applications (e.g., photodynamic therapy)?

Functionalization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.